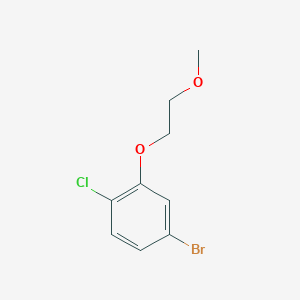

4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene

Description

Properties

IUPAC Name |

4-bromo-1-chloro-2-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNVIFVDARUOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682108 | |

| Record name | 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897955-78-1 | |

| Record name | 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene, a key intermediate in the preparation of various compounds of pharmaceutical interest. The document details the strategic design of the synthetic route, focusing on the Williamson ether synthesis as the core transformation. It offers a step-by-step experimental protocol, discusses the underlying chemical principles, and provides guidance on the purification and characterization of the final product. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently and safely synthesize this important chemical building block.

Introduction

This compound is a substituted aromatic ether that serves as a valuable precursor in the synthesis of a range of more complex molecules. Its structural features, including the presence of bromo, chloro, and methoxyethoxy functionalities, offer multiple points for further chemical modification. This versatility makes it an attractive starting material in medicinal chemistry and drug discovery programs. The strategic placement of the halogen atoms allows for selective cross-coupling reactions, while the ether linkage provides specific physicochemical properties to the resulting molecules. A robust and well-characterized synthetic route to this intermediate is therefore of significant interest to the scientific community.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and efficient approach for the synthesis of this compound is through a Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a suitable electrophile, typically an alkyl halide or sulfonate.

Our retrosynthetic analysis disconnects the ether linkage to reveal two key synthons: the commercially available 4-bromo-2-chlorophenol and a 2-methoxyethoxy electrophile. This strategy is advantageous due to the ready availability of the starting phenol and the straightforward nature of the Williamson ether synthesis.

Figure 2: Workflow for the Williamson ether synthesis of the target compound.

Step-by-Step Protocol:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-2-methoxyethane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed. [1]4. Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes.

-

Column Preparation: Pack a glass column with silica gel slurried in hexanes.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a pure solid or oil.

Mechanistic Insights

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. [2]

Figure 3: Mechanism of the Williamson ether synthesis.

In the first step, the weakly acidic phenolic proton of 4-bromo-2-chlorophenol is removed by the base, potassium carbonate, to generate the more nucleophilic phenoxide ion. In the second step, this phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of 1-bromo-2-methoxyethane in a concerted SN2 fashion, displacing the bromide leaving group and forming the desired ether product. The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation (K⁺) but not the nucleophile, thereby increasing the nucleophilicity of the phenoxide.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm. Methylene protons of the ethoxy group as two triplets around 3.7-4.2 ppm. A singlet for the methoxy group around 3.4 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 110-155 ppm. Methylene carbons of the ethoxy group around 68-72 ppm. Methoxy carbon around 59 ppm. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₉H₁₀BrClO₂. |

| IR | C-O-C stretching vibrations for the ether linkage, C-H stretching for aromatic and aliphatic protons, and C-Br and C-Cl stretching vibrations. |

Safety and Handling

-

4-Bromo-2-chlorophenol: This compound is harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1-Bromo-2-methoxyethane: This is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Work in a well-ventilated fume hood and wear appropriate PPE.

-

N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Handle with extreme care in a fume hood and use appropriate gloves.

-

Potassium Carbonate: While less hazardous, it can cause irritation upon contact with eyes and skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound via the Williamson ether synthesis. The provided step-by-step protocol, along with the mechanistic insights and characterization guidelines, should serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The use of readily available starting materials and a well-understood reaction mechanism makes this synthesis amenable to both small-scale laboratory work and potential scale-up operations.

References

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

Sources

In-depth Technical Guide: 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene CAS number 897955-78-1

A Note to the Researcher: Comprehensive, publicly available data for 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene (CAS 897955-78-1) is limited. This guide synthesizes the available information and provides a framework for understanding its properties and potential applications based on its chemical structure and the behavior of related compounds. Further empirical investigation is necessary to fully characterize this molecule.

Introduction

This compound is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with a bromine atom, a chlorine atom, and a methoxyethoxy group, suggests its utility as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules for medicinal chemistry and material science.[1] The unique arrangement of these functional groups offers multiple reaction sites, allowing for a variety of chemical transformations.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. However, we can infer certain characteristics based on its molecular structure.

| Property | Value/Information | Source |

| CAS Number | 897955-78-1 | N/A |

| Molecular Formula | C₁₀H₁₂BrClO₂ | [1] |

| Molecular Weight | 279.56 g/mol | [1] |

| Appearance | Likely a solid or oil at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents and poorly soluble in water | Inferred |

Synthesis and Handling

Conceptual Synthetic Pathway

A likely approach to the synthesis of this compound would involve the Williamson ether synthesis. This would entail the reaction of a di-halogenated phenol with 2-methoxyethyl halide.

Caption: Conceptual Williamson ether synthesis pathway.

General Laboratory Handling

Due to the lack of a specific Safety Data Sheet (SDS), this compound should be handled with the caution typically afforded to halogenated aromatic compounds.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups.

Key Reaction Sites

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the existing chloro, bromo, and alkoxy groups.

-

Carbon-Bromine Bond: The bromine atom is a good leaving group, making this site susceptible to nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

-

Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions.

Caption: Key reactive sites of the molecule.

Potential Applications in Drug Discovery and Organic Synthesis

While specific examples of its use are not widely documented, its structure suggests potential as a key building block in several areas:

-

Scaffold for Medicinal Chemistry: The di-halogenated pattern, combined with the flexible ether side chain, makes it an attractive starting point for the synthesis of novel compounds to be screened for biological activity. The bromine atom, in particular, can be readily converted to other functional groups through cross-coupling reactions, allowing for the rapid generation of a library of derivatives.

-

Intermediate for Complex Molecule Synthesis: This compound can serve as a precursor to more elaborate molecules in multi-step synthetic sequences.[1]

Spectroscopic Analysis (Predicted)

No published spectroscopic data (NMR, IR, MS) for this compound is currently available. The following are predicted spectral characteristics based on its structure:

-

¹H NMR: Signals corresponding to the aromatic protons, the two methylene groups of the ethoxy moiety, and the methyl group of the methoxy moiety are expected. The aromatic signals would likely appear as complex multiplets due to the substitution pattern.

-

¹³C NMR: Resonances for the aromatic carbons (some showing C-Br and C-Cl coupling), the methylene carbons of the ethoxy group, and the methoxy carbon are anticipated.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight (279.56 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine.

-

Infrared Spectroscopy: Characteristic peaks for C-O-C (ether) stretching, aromatic C-H stretching, and C-C ring stretching would be expected.

Conclusion

This compound is a chemical intermediate with potential for use in synthetic and medicinal chemistry. Its value lies in the combination of a stable ether linkage and two different halogen atoms on an aromatic ring, which offer distinct opportunities for chemical modification. However, a comprehensive understanding of its properties and reactivity awaits further experimental investigation and publication of detailed analytical and safety data. Researchers working with this compound should proceed with caution and are encouraged to perform thorough characterization.

References

[2] Smolecule. (2023, August 16). 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene. Retrieved from Smolecule website.

Sources

4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene chemical structure and properties

Introduction

In the landscape of modern chemical research, particularly within the realms of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount. Substituted phenyl ethers, especially those bearing halogen atoms, represent a class of compounds with significant potential due to their unique electronic properties and ability to participate in a variety of chemical transformations. This guide provides a comprehensive technical overview of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene, a compound with potential as a versatile building block in organic synthesis. Due to the limited availability of experimental data in peer-reviewed literature, this guide will focus on its chemical identity, a proposed synthetic route grounded in established chemical principles, and its potential applications based on structural analogy.

Chemical Identity and Structure

The nomenclature of substituted benzenes can sometimes vary depending on the prioritization of functional groups. For the purpose of this guide, we will refer to the compound with CAS Number 166959-35-9 as this compound. It is important to note that this compound may also be named 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene.

The fundamental structure consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a 2-methoxyethoxy group. The presence of two different halogen atoms and an ether linkage provides multiple sites for potential chemical modification, making it an interesting candidate for the synthesis of more complex molecules.

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available. The following table summarizes the known information. Researchers are advised to experimentally determine key properties for any application.

| Property | Value | Source |

| CAS Number | 166959-35-9 | Smolecule[1] |

| Molecular Formula | C₉H₁₀BrClO₂ | Smolecule[1] |

| Molecular Weight | 265.53 g/mol | Smolecule[1] |

| IUPAC Name | 4-bromo-2-chloro-1-(2-methoxyethoxy)benzene | Smolecule[1] |

| SMILES | COCCOC1=C(Cl)C=C(Br)C=C1 | Smolecule[1] |

| InChI Key | GCTBJNZZUCBCDJ-UHFFFAOYSA-N | Smolecule[1] |

Note: Properties such as melting point, boiling point, and solubility are not currently available in public databases and would require experimental determination.

Proposed Synthesis: The Williamson Ether Synthesis Approach

A logical and well-established method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

The proposed synthesis for the target compound would utilize 4-bromo-2-chlorophenol as the starting phenol and 1-bromo-2-methoxyethane as the alkylating agent. The rationale for this choice is the commercial availability of both starting materials and the high efficiency of the Williamson ether synthesis for forming aryl ethers.

Sources

Navigating the Solubility Landscape of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the intricate world of pharmaceutical sciences and drug development, the solubility of a chemical entity is a cornerstone property that dictates its fate from early-stage discovery to final formulation. It is a critical determinant of a drug's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers and scientists, a comprehensive understanding of a compound's solubility in various organic solvents is not merely academic; it is a practical necessity that informs decisions in synthesis, purification, formulation, and biological screening.

This in-depth technical guide focuses on the solubility of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene, a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will provide a robust framework for understanding its likely solubility characteristics. By leveraging established principles of organic chemistry, analyzing the influence of its constituent functional groups, and detailing field-proven experimental methodologies, this document aims to empower researchers to confidently assess and utilize this compound in their work.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is paramount to predicting its behavior in different solvent environments. The structural features of this compound offer valuable clues to its solubility.

The molecular formula of this compound is C10H12BrClO2, with a molecular weight of approximately 279.56 g/mol [1].

Structural Analysis:

-

Aromatic Core: The benzene ring forms a nonpolar, hydrophobic backbone.

-

Halogenation: The presence of both bromine and chlorine atoms significantly increases the molecule's molecular weight and contributes to its lipophilicity. Halogenated aromatic compounds are generally expected to have low aqueous solubility.

-

Methoxyethoxy Group: The -(CH2)2OCH3 ether linkage introduces a degree of polarity to the molecule. The ether oxygens can act as hydrogen bond acceptors, which can enhance solubility in protic solvents. Studies on similar drug-like molecules have shown that the introduction of a methoxyethoxy group can lead to a modest improvement in aqueous solubility compared to simpler alkyl or halogen substituents.

Based on this structure, a key principle to apply is "like dissolves like." We can anticipate that this compound will exhibit favorable solubility in solvents of intermediate to low polarity and limited solubility in highly polar solvents like water.

Predicted Solubility in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Very Low / Insoluble | The large, nonpolar aromatic and halogenated portion of the molecule dominates over the polar ether group. |

| Methanol | Polar Protic | Slightly to Moderately Soluble | The alcohol's hydroxyl group can hydrogen bond with the ether oxygens, while its alkyl chain can interact with the nonpolar regions of the solute. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but the longer alkyl chain in ethanol may offer slightly better interaction with the nonpolar part of the molecule. |

| Acetone | Polar Aprotic | Moderately to Highly Soluble | As a polar aprotic solvent, acetone can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding, effectively solvating the molecule. |

| Dichloromethane (DCM) | Nonpolar | Highly Soluble | The nonpolar nature of DCM aligns well with the hydrophobic characteristics of the brominated and chlorinated benzene ring. |

| Chloroform | Nonpolar | Highly Soluble | Similar to DCM, chloroform is an excellent solvent for many organic compounds with significant nonpolar character. |

| Ethyl Acetate | Moderately Polar Aprotic | Moderately to Highly Soluble | Its ester functionality provides some polarity, while the ethyl and acetyl groups offer nonpolar interactions. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Highly Soluble | The cyclic ether structure of THF provides good solvation for a wide range of organic compounds. |

| Acetonitrile | Polar Aprotic | Slightly to Moderately Soluble | While polar, its smaller size and strong dipole moment may not interact as favorably with the large nonpolar regions of the molecule compared to other aprotic solvents. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Moderately to Highly Soluble | DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Hexane / Heptane | Nonpolar (Aliphatic) | Low to Slightly Soluble | While nonpolar, the specific interactions with the aromatic ring may be less favorable compared to chlorinated or aromatic solvents. |

| Toluene | Nonpolar (Aromatic) | Highly Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of the solute. |

Experimental Determination of Solubility: Protocols and Workflows

To obtain definitive solubility data, experimental determination is essential. The following section outlines robust protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This initial screening method provides a rapid assessment of solubility in various solvents.

Protocol:

-

Preparation: Dispense approximately 1-2 mg of this compound into a series of small, clean, and dry test tubes or vials.

-

Solvent Addition: To each tube, add 0.5 mL of a different test solvent from the list above.

-

Mixing: Vigorously agitate each tube for 30-60 seconds using a vortex mixer.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble: The majority of the solid remains undissolved.

-

Quantitative Solubility Determination: Kinetic and Thermodynamic Assays

For drug development and other precise applications, quantitative solubility data is required. Kinetic and thermodynamic solubility are two key parameters.

-

Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation period following its addition from a concentrated stock solution (typically in DMSO). It is a high-throughput method often used in early drug discovery.

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. This is a more time-consuming but more accurate measurement, crucial for later-stage development.

Workflow for Solubility Determination:

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

Detailed Protocol for Thermodynamic Solubility (Shake-Flask Method):

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm filter to remove any remaining fine particles.

-

Dilution: Dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).

-

Calculation: Determine the concentration of the compound in the original saturated solution by back-calculating from the dilution factor.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships between the solute, the solvent, and the resulting solubility.

Caption: Interplay of solute and solvent properties influencing solubility.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the solubility of this compound. While specific experimental data is sparse, a solid understanding of its physicochemical properties allows for reliable predictions of its behavior in a range of organic solvents. The provided experimental protocols offer a clear path for researchers to determine precise solubility values tailored to their specific applications.

For scientists working with this compound, it is highly recommended to perform at least qualitative solubility tests in a selection of relevant solvents before proceeding with further experiments. For those in drug development, quantitative determination of both kinetic and thermodynamic solubility will be essential for building a robust data package for lead optimization and preclinical evaluation. As this compound and its analogs are further explored, the generation and publication of such fundamental data will be of great value to the scientific community.

References

Sources

Spectroscopic Signature of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene: A Comprehensive NMR Analysis

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. The guide will delve into the predicted spectral data based on established principles of NMR spectroscopy and analysis of structurally analogous compounds, offering a robust framework for the characterization of this molecule.

Introduction

This compound, with the CAS number 166959-35-9, is a substituted aromatic ether.[1] Its structure incorporates a benzene ring with three distinct substituents: a bromine atom, a chlorine atom, and a 2-methoxyethoxy group. The precise arrangement of these substituents dictates a unique electronic environment for each proton and carbon atom, resulting in a characteristic NMR fingerprint. Understanding this fingerprint is paramount for confirming the identity and purity of the compound in synthetic chemistry and pharmaceutical research. This guide will provide a detailed interpretation of its ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical shift, spin-spin coupling, and substituent effects in aromatic systems.[2][3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the protons of the 2-methoxyethoxy side chain. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the ether group.[3][4]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.45 | d | 2.5 | 1H |

| H-5 | 7.20 | dd | 8.8, 2.5 | 1H |

| H-3 | 6.95 | d | 8.8 | 1H |

| O-CH₂-CH₂-O | 4.15 | t | 4.8 | 2H |

| O-CH₂-CH₂-O | 3.80 | t | 4.8 | 2H |

| O-CH₃ | 3.45 | s | - | 3H |

Disclaimer: The chemical shifts and coupling constants are predicted values based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Rationale for Assignments:

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region is expected to show three distinct signals for the three protons on the benzene ring.[5][6]

-

H-6: This proton is ortho to the bromine atom and meta to the chlorine and ether groups. The deshielding effect of the adjacent bromine atom is expected to shift this proton the furthest downfield. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is situated between the bromine and chlorine atoms (meta to both) and will experience coupling from both H-6 and H-3, resulting in a doublet of doublets.

-

H-3: This proton is ortho to the electron-donating methoxyethoxy group and will be the most shielded of the aromatic protons, thus appearing at the lowest chemical shift in this region. It will be split into a doublet by the adjacent H-5.

-

-

2-Methoxyethoxy Protons: The protons of the side chain are expected to appear in the upfield region of the spectrum.[4][7]

-

O-CH₂-CH₂-O (4.15 ppm): The methylene protons directly attached to the aromatic ring's oxygen atom are deshielded and will appear as a triplet due to coupling with the adjacent methylene group.

-

O-CH₂-CH₂-O (3.80 ppm): The second methylene group in the ethoxy chain will also be a triplet.

-

O-CH₃: The methyl protons will appear as a sharp singlet as there are no adjacent protons to couple with.

-

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a single resonance. The chemical shifts are primarily influenced by the electronegativity of the attached atoms and the overall electronic distribution within the molecule.[8][9]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-O) | 155.0 |

| C-1 (C-Cl) | 130.5 |

| C-4 (C-Br) | 115.8 |

| C-6 | 133.0 |

| C-5 | 128.5 |

| C-3 | 114.0 |

| O-CH₂-CH₂-O | 70.0 |

| O-CH₂-CH₂-O | 69.5 |

| O-CH₃ | 59.0 |

Disclaimer: The chemical shifts are predicted values based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Rationale for Assignments:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.[9]

-

C-2: The carbon atom bonded to the electronegative oxygen of the ether group will be the most deshielded and appear at the lowest field.

-

C-1 and C-4: The carbons bearing the chlorine and bromine atoms will also be deshielded, with their specific shifts influenced by the combined inductive and resonance effects of all substituents.

-

C-3, C-5, and C-6: The carbons bonded to hydrogen will have chemical shifts determined by their position relative to the substituents.

-

-

Aliphatic Carbons: The carbons of the 2-methoxyethoxy side chain will appear in the upfield region of the spectrum.[7]

-

O-CH₂-CH₂-O: The two methylene carbons will have similar chemical shifts, both being deshielded by the adjacent oxygen atoms.

-

O-CH₃: The methyl carbon will be the most shielded carbon in the molecule, appearing at the highest field.

-

Experimental Protocols

To obtain high-quality NMR data for this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for this type of compound.

-

Sample Concentration: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Homogenization: Cap the tube and gently invert it several times to ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonicator to aid dissolution.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher for better signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or to the internal standard (TMS at 0.00 ppm).

-

Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualization of Molecular Structure and Logical Relationships

To aid in the understanding of the NMR data, the following diagrams illustrate the molecular structure with labeled protons and carbons, as well as the workflow for spectral analysis.

Caption: Molecular structure of this compound with proton labeling.

Caption: Molecular structure of this compound with carbon labeling.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR data for this compound. By understanding the expected spectral features and the underlying principles governing them, researchers can confidently utilize NMR spectroscopy for the verification and characterization of this compound. The detailed experimental protocols offer a practical framework for obtaining high-quality data, ensuring the integrity of scientific research and development in which this molecule is a key component.

References

-

Pharmaffiliates. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [Link]

-

Jasperse, J. Short Summary of 1H-NMR Interpretation. [Link]

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

PubChem. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. [Link]

-

Chemsrc. CAS#:1506154-38-6 | 4-Bromo-1-chloro-2-(chloromethoxy)benzene. [Link]

- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

Analytical Chemistry. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. [Link]

-

YouTube. Interpreting Aromatic NMR Signals. [Link]

-

National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [Link]

-

YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

Sources

- 1. Buy 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene | 166959-35-9 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene

This guide provides a comprehensive technical overview of the predicted reactivity of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene, a substituted aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally analogous compounds and fundamental principles of organic chemistry to offer a robust predictive reactivity profile for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of substituents on a benzene ring that dictates its chemical behavior. The presence of two different halogen atoms (bromine and chlorine), along with an electron-donating methoxyethoxy group, creates a nuanced electronic and steric environment.

Structure:

Figure 1: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C9H10BrClO2 | - |

| Molecular Weight | 265.53 g/mol | - |

| Appearance | Likely a solid or high-boiling liquid | General knowledge of similar compounds |

| Solubility | Insoluble in water; soluble in common organic solvents | General knowledge of similar compounds[1] |

Core Reactivity Profile: A Trifecta of Functional Groups

The reactivity of this compound is primarily governed by the interplay of its three key functional groups: the bromo, chloro, and methoxyethoxy substituents. This section will delve into the anticipated reactivity at each of these sites.

The Bromo Group: The More Reactive Halogen

In the vast majority of cross-coupling and metallation reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This differential reactivity is a cornerstone of synthetic strategy, allowing for selective functionalization.

This class of reactions is arguably the most important for aryl halides, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[2][3] Given the structure of the target molecule, a Suzuki coupling at the bromine position is expected to proceed under standard conditions.

-

Causality of Experimental Choices: The choice of palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and base (e.g., K2CO3, Cs2CO3) is crucial for reaction efficiency.[3] The ligand on the palladium center influences the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[4] For sterically hindered substrates or less reactive boronic acids, more sophisticated ligand systems may be required.

-

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[4] The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base is predicted to selectively form the corresponding aniline derivative at the position of the bromine atom.

-

Self-Validating System: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material and formation of the desired product. The high selectivity for the C-Br bond cleavage over the C-Cl bond is a key validation point.

-

The bromine atom can be exchanged with a metal, typically lithium or magnesium, to form an organometallic intermediate. This powerful nucleophile can then react with a wide range of electrophiles.

-

Lithiation: Reaction with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures is expected to result in a lithium-halogen exchange at the bromine position. The resulting aryllithium species is a potent nucleophile. Additives like bis(2-dimethylaminoethyl) ether can enhance the rate and stability of the lithiated intermediate.[5]

-

Expertise & Experience: Careful temperature control is paramount in these reactions to prevent unwanted side reactions, such as decomposition of the organolithium reagent or reaction with other functional groups. The choice of organolithium reagent can influence the selectivity and rate of the exchange.

-

The Chloro Group: A Handle for Sequential Functionalization

The lower reactivity of the chlorine atom compared to the bromine atom allows for it to be retained during reactions at the bromo position. This opens up the possibility of sequential, site-selective functionalization of the aromatic ring.

While less reactive, the chlorine atom can participate in cross-coupling reactions under more forcing conditions. This typically involves the use of more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands) and stronger bases. This allows for a second, different group to be introduced after the initial functionalization at the bromine site.

The Methoxyethoxy Group and the Aromatic Ring

The 2-methoxyethoxy group is an ortho, para-directing electron-donating group. However, with the aromatic ring already heavily substituted, its primary role is electronic modulation of the reactivity of the halogen atoms.

Generally, nucleophilic aromatic substitution on aryl halides requires strong electron-withdrawing groups (like nitro groups) in the ortho or para positions to the leaving group.[6][7][8] The subject molecule lacks such strong activating groups. Therefore, direct nucleophilic displacement of either the bromine or chlorine by common nucleophiles is predicted to be very difficult under standard conditions.

Experimental Protocols: Predictive Methodologies

The following protocols are predictive and based on well-established procedures for similar substrates. They should be considered as starting points for optimization.

Protocol: Suzuki-Miyaura Coupling at the Bromo Position

Objective: To selectively couple an arylboronic acid at the C4 position.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh3)4 (0.05 equivalents)

-

K2CO3 (2.0 equivalents)

-

Toluene/Water (4:1 mixture)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dried flask under an inert atmosphere, add this compound, the arylboronic acid, and K2CO3.

-

Add the toluene/water solvent mixture.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the Pd(PPh3)4 catalyst.

-

Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Figure 2: Workflow for a predictive Suzuki-Miyaura coupling reaction.

Protocol: Buchwald-Hartwig Amination at the Bromo Position

Objective: To selectively introduce an amine at the C4 position.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Pd2(dba)3 (0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

NaOtBu (1.4 equivalents)

-

Toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd2(dba)3 and Xantphos to a dried flask.

-

Add toluene and stir for 10 minutes.

-

Add this compound, the amine, and NaOtBu.

-

Seal the flask and heat the reaction mixture to 100-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature and quench with saturated aqueous NH4Cl.

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate.

-

Purify by column chromatography.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11][12] Operations should be carried out in a well-ventilated fume hood. While specific toxicity data is not available, it should be treated as potentially harmful if swallowed, in contact with skin, or inhaled.[13][14]

Conclusion

This compound is a promising synthetic intermediate with a predictable and highly useful reactivity profile. The differential reactivity of the bromine and chlorine substituents allows for selective, sequential functionalization, making it a valuable building block for the synthesis of complex molecules. The primary routes for its transformation are predicted to be through palladium-catalyzed cross-coupling reactions and metallation at the more reactive bromo position. The protocols and reactivity principles outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this compound.

References

- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

PubChem. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-chloro-2-iodobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

Philadelphia University. (n.d.). Chemistry of Benzene: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Semantic Scholar. (2023, January 17). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

- 1. Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene_Chemicalbook [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. philadelphia.edu.jo [philadelphia.edu.jo]

- 8. m.youtube.com [m.youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. beta.lakeland.edu [beta.lakeland.edu]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene. As a polysubstituted aromatic compound, its reactivity and regioselectivity are governed by the interplay of the electronic and steric effects of its substituents: a bromo, a chloro, and a 2-methoxyethoxy group. This document offers a detailed examination of the directing effects of these substituents, predicts the outcomes of common EAS reactions—nitration, halogenation, sulfonation, and Friedel-Crafts reactions—and provides field-proven, step-by-step experimental protocols for these transformations. The causality behind experimental choices, self-validating system designs for protocols, and in-depth mechanistic insights are central to this guide, which is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: Understanding the Substrate

This compound is a key aromatic building block. The benzene ring is substituted with three distinct groups that significantly influence its chemical behavior in electrophilic aromatic substitution reactions. A thorough understanding of the individual and collective effects of these substituents is paramount for predicting and controlling the regiochemical outcome of further functionalization.

-

The 2-methoxyethoxy group (-OCH₂CH₂OCH₃): This is an alkoxy group, which is a strong activating group and an ortho, para-director. Its activating nature stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (the sigma complex) formed during electrophilic attack.[1][2]

-

The Chloro (-Cl) and Bromo (-Br) groups: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are also ortho, para-directors because their lone pairs can participate in resonance, which preferentially stabilizes the sigma complexes formed during ortho and para attack.[1][2]

In a polysubstituted benzene ring, the most powerful activating group generally dictates the position of electrophilic attack.[1] In this case, the 2-methoxyethoxy group is the most activating substituent and will therefore be the primary director of regioselectivity.

Regioselectivity of Electrophilic Attack: A Predictive Analysis

The interplay of the directing effects of the three substituents on this compound determines the favored positions for electrophilic attack. The available positions for substitution are C3, C5, and C6.

-

Position C3: This position is ortho to the powerfully directing 2-methoxyethoxy group and meta to both the chloro and bromo groups.

-

Position C5: This position is para to the chloro group, ortho to the bromo group, and meta to the 2-methoxyethoxy group.

-

Position C6: This position is ortho to the chloro group and meta to the bromo and 2-methoxyethoxy groups.

The 2-methoxyethoxy group strongly directs incoming electrophiles to its ortho (C3) and para (C6, which is already substituted) positions. The chloro and bromo groups also direct ortho and para to themselves. The directing vectors are summarized in the diagram below.

Caption: Analysis of substituent effects and predicted regioselectivity.

Based on this analysis, the primary site of electrophilic attack is predicted to be the C3 position , which is ortho to the strongly activating 2-methoxyethoxy group. Steric hindrance from the adjacent chloro group at C1 might lead to the formation of minor products resulting from attack at the less sterically hindered C5 position.

Key Electrophilic Aromatic Substitution Reactions

This section details the predicted outcomes and provides experimental protocols for common EAS reactions on this compound.

Nitration

The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental transformation in organic synthesis. The electrophile in this reaction is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[1]

Predicted Outcome: The major product will be 4-Bromo-1-chloro-2-(2-methoxyethoxy)-3-nitrobenzene .

Caption: Predicted major product of the nitration reaction.

Experimental Protocol: Nitration

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) with cooling.

-

Addition: Add the nitrating mixture dropwise to the stirred solution of the substrate, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with vigorous stirring.

-

Extraction: If dichloromethane was used as the solvent, separate the organic layer. If acetic acid was used, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-Bromo-1-chloro-2-(2-methoxyethoxy)-3-nitrobenzene.

Halogenation

The introduction of a halogen (Cl, Br) onto the aromatic ring is another crucial EAS reaction. This is typically achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃).[1]

Predicted Outcome: The major product of bromination will be 1,4-Dibromo-2-chloro-3-(2-methoxyethoxy)benzene .

Caption: Predicted major product of the bromination reaction.

Experimental Protocol: Bromination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a dry, inert solvent such as dichloromethane or carbon tetrachloride.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (0.1 eq) to the solution.

-

Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in the same solvent to the reaction mixture at room temperature. The color of the bromine should discharge as the reaction proceeds.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Separate the organic layer and wash it with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the pure 1,4-Dibromo-2-chloro-3-(2-methoxyethoxy)benzene.

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically achieved by treating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[3]

Predicted Outcome: The major product will be 5-Bromo-2-chloro-4-(2-methoxyethoxy)benzene-1-sulfonic acid .

Caption: Predicted major product of the sulfonation reaction.

Experimental Protocol: Sulfonation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place this compound (1.0 eq).

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Addition of Sulfonating Agent: Slowly and carefully add fuming sulfuric acid (excess) to the substrate with stirring, maintaining the temperature below 10 °C.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by the consumption of the starting material, which can be checked by quenching a small aliquot and analyzing by TLC or HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonic acid product may precipitate.

-

Isolation: Isolate the solid product by filtration. If the product is soluble in the aqueous acidic solution, it can be salted out by adding sodium chloride.

-

Purification: The crude sulfonic acid can be purified by recrystallization from water or an appropriate organic solvent.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5] The resulting ketone is a deactivated product, which prevents polyacylation.[6]

Predicted Outcome: The major product of acylation with acetyl chloride will be 1-(5-Bromo-2-chloro-4-(2-methoxyethoxy)phenyl)ethan-1-one .

Caption: Predicted major product of the Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add a dry, inert solvent such as dichloromethane or 1,2-dichloroethane, followed by aluminum chloride (AlCl₃) (1.2 eq).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: Slowly add acetyl chloride (1.1 eq) to the stirred suspension of AlCl₃.

-

Substrate Addition: After the formation of the acylium ion complex, add a solution of this compound (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and quench it by slowly adding ice-cold water, followed by dilute hydrochloric acid to dissolve the aluminum salts.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same solvent.

-

Washing: Combine the organic layers and wash with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the pure acylated product.

Summary of Predicted Regioselectivity and Reaction Conditions

| Reaction | Electrophile | Catalyst/Reagents | Predicted Major Product |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-Bromo-1-chloro-2-(2-methoxyethoxy)-3-nitrobenzene |

| Bromination | Br⁺ (polarized Br₂) | Br₂, FeBr₃ | 1,4-Dibromo-2-chloro-3-(2-methoxyethoxy)benzene |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 5-Bromo-2-chloro-4-(2-methoxyethoxy)benzene-1-sulfonic acid |

| Friedel-Crafts Acylation | CH₃CO⁺ | Acetyl chloride, AlCl₃ | 1-(5-Bromo-2-chloro-4-(2-methoxyethoxy)phenyl)ethan-1-one |

Conclusion

The electrophilic aromatic substitution of this compound is a predictable and controllable process, primarily governed by the potent activating and ortho, para-directing effect of the 2-methoxyethoxy group. This guide has provided a thorough analysis of the factors influencing regioselectivity and has detailed robust experimental protocols for key transformations. By understanding the underlying principles and carefully controlling reaction conditions, researchers can effectively functionalize this versatile substrate to access a range of valuable chemical entities for applications in drug discovery and materials science.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Cerfontain, H. (1968).

- Olah, G. A. (Ed.). (1963).

- Pearson, D. E., & Buehler, C. A. (1974). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Synthesis, 1974(10), 455-483.

- Taylor, R. (1990).

- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. US5596128A - Sulfonating agent and sulfonation process - Google Patents [patents.google.com]

material science applications of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene

- 1. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 2. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 3. Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene_Chemicalbook [m.chemicalbook.com]

- 4. punagri.com [punagri.com]

- 5. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Buchwald-Hartwig amination of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene

An In-Depth Guide to the Chemoselective Buchwald-Hartwig Amination of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development by Stephen L. Buchwald and John F. Hartwig in the 1990s revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][3][4] The reaction's broad substrate scope and tolerance for various functional groups have made it a preferred alternative to harsher, more traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][4]

This application note provides a detailed protocol and scientific rationale for the Buchwald-Hartwig amination of a specific, multifunctional substrate: this compound. This molecule presents a key synthetic challenge: the presence of two different halogen atoms on the aromatic ring, a bromide and a chloride. This guide will focus on achieving chemoselective amination at the more reactive C-Br bond, a common requirement in multi-step synthetic campaigns where the C-Cl bond is reserved for subsequent transformations. We will delve into the mechanistic underpinnings of this selectivity, the rationale behind the selection of each reaction component, a detailed experimental workflow, and troubleshooting strategies to ensure a successful and reproducible outcome.

The Principle of Chemoselectivity

The success of a selective reaction on a di-halogenated substrate hinges on the inherent differences in reactivity between the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the aryl halide bond.[3][5] The rate of this step is highly dependent on the nature of the halide.

The generally accepted order of reactivity for aryl halides is:

Ar-I > Ar-OTf > Ar-Br > Ar-Cl [5]

This trend is a direct consequence of the C-X bond dissociation energies. The weaker C-I bond is cleaved much more readily by the Pd(0) catalyst than the stronger C-Cl bond. This significant difference in reactivity allows for the selective functionalization of an aryl bromide in the presence of an aryl chloride under carefully controlled conditions. By selecting an appropriate combination of ligand, temperature, and reaction time, the catalyst can be directed to react exclusively at the C-Br position.

Mechanistic Overview of the Catalytic Cycle

Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[5][6]

-

Reductive Activation (Precatalyst to Active Catalyst): If a Pd(II) source like Pd(OAc)₂ is used, it must first be reduced in situ to the active Pd(0) species. This can be accomplished by an amine or phosphine ligand in the reaction mixture.[5][6] Using a Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst can bypass this often-unreliable step.[7]

-

Oxidative Addition: The active L-Pd(0) complex (where L is the phosphine ligand) undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate.[2][8] This is the key chemoselective step.

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.[1][9]

-

Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium center. This forms the desired aryl amine product and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[6][8]

Caption: Fig. 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Component Selection and Rationale

The choice of each component is critical to achieving high yield and selectivity.

| Component | Recommendation | Rationale |

| Palladium Source | Pd₂(dba)₃ or a G3/G4 Precatalyst | Pd₂(dba)₃ is a reliable Pd(0) source. Modern precatalysts (e.g., XPhos Pd G3) are often preferred as they are air-stable and form the active catalyst more cleanly and efficiently, often leading to lower catalyst loadings and more reproducible results.[5] |

| Ligand | XPhos or RuPhos | Bulky, electron-rich biaryl monophosphine ligands are state-of-the-art for C-N cross-coupling.[3] They accelerate the rate-limiting reductive elimination step and promote the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition into the C-Br bond, while being less reactive towards the stronger C-Cl bond.[1] |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-coordinating base is required to deprotonate the amine without displacing other ligands from the palladium center.[5][9] NaOtBu is a standard choice for a wide range of amines. For more base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ could be screened.[5] |

| Solvent | Toluene or Dioxane | These are common, relatively non-polar aprotic solvents for this reaction.[5] It is critical that the solvent is anhydrous and degassed to prevent catalyst deactivation and competing hydrolysis reactions. |

| Amine | Primary or Secondary Aliphatic/Aromatic Amine | The reaction is broadly applicable to many amine types.[10] The stoichiometry is typically 1.0 to 1.2 equivalents of the amine relative to the aryl bromide. |

| Temperature | 80-110 °C | The reaction generally requires heating to drive the catalytic cycle.[5] The optimal temperature should be determined empirically, starting around 100 °C. Lower temperatures may favor selectivity but at the cost of reaction rate. |

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine) on a 1.0 mmol scale.

Reagents and Quantities

| Reagent | M.W. ( g/mol ) | Amount (mg) | mmol | Equivalents |

| This compound | 281.55 | 281.6 | 1.0 | 1.0 |

| Amine (e.g., Morpholine) | 87.12 | 104.5 | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 9.2 | 0.01 | 0.01 (1 mol% Pd) |

| XPhos | 476.62 | 14.3 | 0.03 | 0.03 (3 mol%) |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 134.5 | 1.4 | 1.4 |

| Anhydrous Toluene | - | 5.0 mL | - | - |

Experimental Workflow Diagram

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application Note: Selective Sonogashira Coupling of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene

An in-depth guide to the Sonogashira coupling of 4-bromo-1-chloro-2-(2-methoxyethoxy)benzene with terminal alkynes is presented in the following application notes and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has become a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups. This application note provides a detailed protocol for the selective Sonogashira coupling of this compound with terminal alkynes. The selective coupling at the C-Br bond over the C-Cl bond is a key feature of this protocol, offering a versatile platform for further molecular elaboration.

Mechanism and Selectivity

The Sonogashira coupling reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II)-aryl complex.

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylide group to the palladium center.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.

The selectivity of the Sonogashira coupling for the C-Br bond over the C-Cl bond in this compound is attributed to the difference in bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst.

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The reaction conditions may need to be optimized for specific substrates.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., tetrahydrofuran, toluene)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (0.02 equiv), and copper(I) iodide (0.04 equiv).

-

Add the solvent and the base to the flask.

-

Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.